Indan (CAS 496-11-7), also known as 2,3-dihydroindene, is a fully saturated bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. As a high-boiling (176 °C), colorless liquid with a density of 0.965 g/mL, it serves as a critical procurement target across multiple industrial and scientific sectors. Unlike its highly reactive unsaturated counterpart, indene, indan offers exceptional chemical stability, making it a reliable precursor for the synthesis of pharmaceutical intermediates such as 1-indanone and indanols. Furthermore, its unique thermophysical profile—characterized by a specific boiling point, high volumetric density, and mild hydrogen-donor capacity—positions it as a specialized solvent for heat-sensitive extractions and a vital surrogate component in advanced aerospace fuel modeling .
Substituting indan with closely related hydrocarbons often leads to process failures or compromised product quality. Procuring indene as a cheaper alternative introduces severe handling challenges; its reactive C=C double bond makes it prone to spontaneous polymerization and non-selective oxidation, requiring the use of inhibitors that complicate downstream purification. Conversely, substituting indan with tetralin (a six-membered fused ring) drastically alters the solvent profile, increasing the boiling point by 31 °C (from 176 °C to 207 °C) and shifting the hydrogen-donor kinetics, which can cause thermal degradation of sensitive APIs during solvent recovery or lead to unwanted dehydrogenation. Finally, standard monocyclic aromatics like toluene or acyclic alkanes lack the high volumetric density and specific fused-ring geometry required for targeted pharmaceutical syntheses and high-energy-density fuel formulations .
Indan (CAS 496-11-7) features a fully saturated cyclopentane ring, providing high chemical stability during storage and handling. In contrast, its unsaturated analog, indene (CAS 95-13-6), contains a reactive C=C double bond that makes it highly susceptible to spontaneous polymerization and non-selective auto-oxidation unless stabilized with inhibitors. For synthesis workflows targeting 1-indanone or indan-1,2-diol, indan allows for controlled, stereospecific oxidation using specialized catalysts without the background degradation and inhibitor-removal steps required when using indene [1].
| Evidence Dimension | Polymerization tendency and precursor stability |
| Target Compound Data | Stable at room temperature; requires no polymerization inhibitors |
| Comparator Or Baseline | Indene (prone to spontaneous polymerization and rapid auto-oxidation) |
| Quantified Difference | Elimination of inhibitor-removal steps and prevention of yield loss due to spontaneous polymerization |
| Conditions | Standard ambient storage and controlled catalytic oxidation workflows |
Procuring indan instead of indene ensures a stable, predictable shelf life and eliminates the need for inhibitor removal in pharmaceutical intermediate manufacturing.
When utilized as a high-boiling specialty solvent, indan offers a significantly more favorable distillation profile than the commonly used bicyclic solvent tetralin. Indan has a boiling point of 176 °C, whereas tetralin boils at 207 °C. This 31 °C difference substantially reduces the thermal energy required for solvent recovery via distillation. In processes involving heat-sensitive active pharmaceutical ingredients (APIs) or delicate organic products, substituting tetralin with indan minimizes the risk of thermal degradation during the solvent stripping phase .
| Evidence Dimension | Boiling point and distillation temperature |
| Target Compound Data | 176 °C |
| Comparator Or Baseline | Tetralin (207 °C) |
| Quantified Difference | 31 °C lower boiling point |
| Conditions | Atmospheric distillation and solvent recovery operations |
The lower boiling point of indan allows for milder solvent stripping conditions, protecting heat-sensitive products and reducing energy costs during downstream purification.
In high-temperature solvent applications such as direct liquefaction, indan functions as a 'mild' hydrogen donor compared to the 'strong' donor tetralin. While both possess similar alpha C-H bond dissociation energies (~82 kcal/mol), their dehydrogenation pathways differ significantly. Tetralin rapidly and aggressively donates hydrogen because it is thermodynamically driven to aromatize into naphthalene. In contrast, indan resists complete dehydrogenation, as forming the unsaturated indene is less thermodynamically favorable. This allows indan to maintain its structural integrity longer in the solvent matrix, providing a steady, moderate hydrogen-transfer environment without undergoing rapid sacrificial degradation [1].
| Evidence Dimension | Hydrogen-donor capacity and dehydrogenation pathway |
| Target Compound Data | Mild hydrogen donor; resists complete aromatization |
| Comparator Or Baseline | Tetralin (strong hydrogen donor; rapidly aromatizes to naphthalene) |
| Quantified Difference | Significantly lower rates of complete sacrificial dehydrogenation into aromatic byproducts |
| Conditions | High-temperature liquefaction and hydrogen-transfer environments |
Buyers requiring a thermally stable solvent matrix that provides controlled, moderate hydrogen donation without rapid degradation should select indan over tetralin.
Indan is highly valued in advanced combustion research as a high-density naphthenic-aromatic surrogate component. At 25 °C, indan exhibits a liquid density of 0.965 g/mL. In comparison, standard acyclic aliphatic baseline fuels, such as n-decane, have a density of approximately 0.73 g/mL. This structural compactness provides indan with over 30% higher volumetric density. When formulating surrogate mixtures to model high-energy-density aviation fuels, incorporating indan allows researchers to accurately match the physical density and thermal stability profiles required for advanced aerospace applications [1].
| Evidence Dimension | Liquid density at 25 °C |
| Target Compound Data | 0.965 g/mL |
| Comparator Or Baseline | n-decane (~0.73 g/mL) |
| Quantified Difference | >30% higher volumetric density |
| Conditions | Standard temperature (25 °C) and atmospheric pressure |
Procuring indan enables the formulation of high-density fuel surrogates that accurately mimic the volumetric energy profiles of advanced aviation fuels.
Indan is the preferred stable precursor for the controlled, stereospecific oxidation to 1-indanone and indan-1,2-diol. Its lack of spontaneous polymerization ensures a reliable shelf life and eliminates the need for inhibitor-removal steps, streamlining the large-scale manufacturing of APIs such as indinavir and rasagiline .
Due to its 176 °C boiling point, indan is an ideal specialty solvent for processes where tetralin (207 °C) would require excessive thermal energy to strip. It allows for milder distillation conditions, preserving the integrity of heat-sensitive organic products during downstream purification .
In direct coal liquefaction or high-temperature extractions, indan serves as a 'mild' hydrogen donor. Its resistance to aromatization prevents the rapid, sacrificial dehydrogenation seen with tetralin, providing a more stable and sustained solvent matrix[1].
With a liquid density of 0.965 g/mL, indan is procured by aerospace researchers to formulate advanced jet fuel surrogates. It provides over 30% higher volumetric energy density than standard acyclic alkanes, accurately modeling the physical and combustion properties of high-performance aviation fuels [2].
Flammable;Health Hazard